molecular formula C6H8ClFN4 B2629047 4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine CAS No. 252577-14-3

4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B2629047
CAS No.: 252577-14-3
M. Wt: 190.61
InChI Key: QLGAUXJYKAVRNE-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines It is characterized by the presence of a chloro group at the 4th position, a fluoropropan-2-yl group at the 6th position, and an amine group at the 2nd position of the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-1,3,5-triazine with 2-fluoropropan-2-amine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with the reactions being carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(2-fluoropropan-2-yl)pyrimidine
  • 4-Chloro-6-(2-fluoropropan-2-yl)benzene
  • 4-Chloro-6-(2-fluoropropan-2-yl)quinoline

Uniqueness

4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions or possess unique biological activities that make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFN4/c1-6(2,8)3-10-4(7)12-5(9)11-3/h1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGAUXJYKAVRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NC(=N1)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorine gas was passed at 20 to 25° C. into a suspension of 150 g of 2-amino-4-methylthio-6-(1-fluoroisopropyl)-1,3,5-triazine in 1 liter of glacial acetic acid (15 min). The reaction mixture was stirred for 30 min at approx. 20° C., flushed with nitrogen gas for 1 h at room temperature, poured into 5 liters of ice-cold aqueous solution of 350 g of sodium hydroxide and stirred for 5 min. After filtration with suction and drying, 110 g (80%) of 2-amino-4-chloro-6-(1-fluoroisopropyl)-1,3,5-triazine were obtained as a white powder (m.p. 185° C.).
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150 g
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1 L
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